![molecular formula C25H26N2S B4818067 1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)
1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine
Übersicht
Beschreibung
1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCTP and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of DCTP.
2. Specificity: Further research is needed to determine the specific effects of DCTP on various enzymes and signaling pathways.
3. Clinical Applications: Further research is needed to determine the potential clinical applications of DCTP in treating various diseases.
4. Toxicity: Further research is needed to determine the toxicity of DCTP and its potential side effects.
Conclusion:
1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of DCTP and its potential clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide Range of Applications: DCTP has a wide range of applications in scientific research, making it a valuable tool for studying various biological processes.
2. High Potency: DCTP has a high potency, which means that small amounts of the compound can be used to achieve the desired effects.
Some of the limitations of DCTP include:
1. Lack of Understanding of
Zukünftige Richtungen
There are several future directions for research on 1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine. Some of the areas where further research is needed include:
1.
Wissenschaftliche Forschungsanwendungen
1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas where this compound has been studied include:
1. Cancer Research: DCTP has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
2. Neurological Disorders: DCTP has been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: DCTP has been found to have cardioprotective effects and has been studied for its potential applications in treating cardiovascular diseases.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-methylphenyl)methanethione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2S/c1-20-9-8-14-23(19-20)25(28)27-17-15-26(16-18-27)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCUXCMCSIOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.